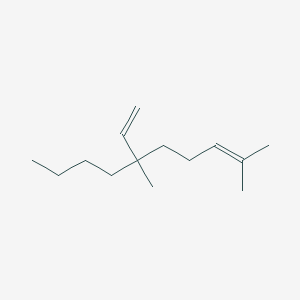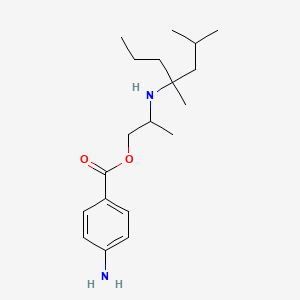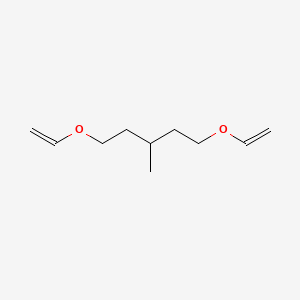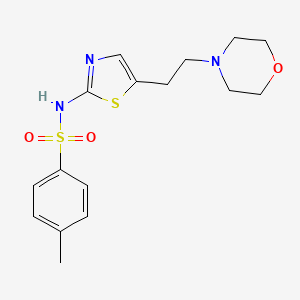
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C13H20N2O3S. This compound is known for its unique structure, which includes a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-(2-(4-morpholinyl)ethyl)thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and morpholine moieties, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-methyl-N-(2-(4-morpholinyl)ethyl): Similar structure but lacks the thiazole ring.
N-Methyl-4-(4-morpholinyl)benzamide: Contains a benzamide core instead of a benzenesulfonamide core.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is unique due to its combination of a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
71933-42-1 |
|---|---|
Formule moléculaire |
C16H21N3O3S2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4-methyl-N-[5-(2-morpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-13-2-4-15(5-3-13)24(20,21)18-16-17-12-14(23-16)6-7-19-8-10-22-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18) |
Clé InChI |
CQQIPOBARDOLFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)CCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


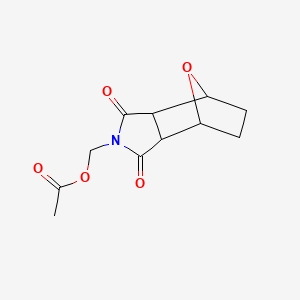
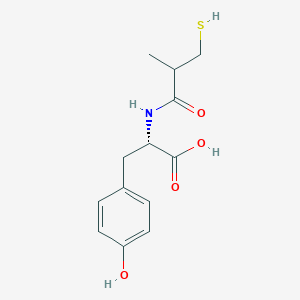
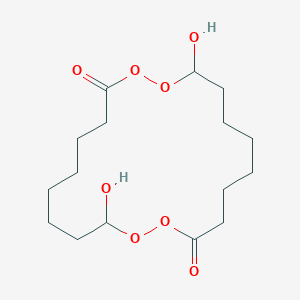
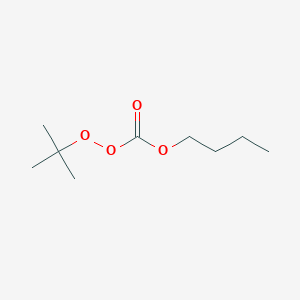
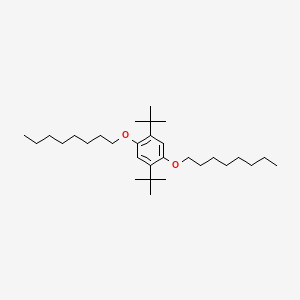
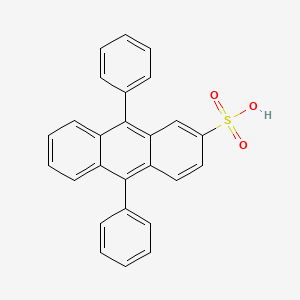
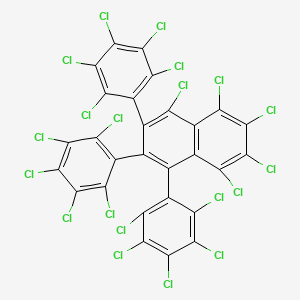
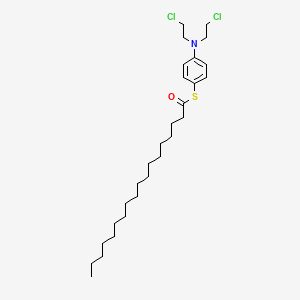
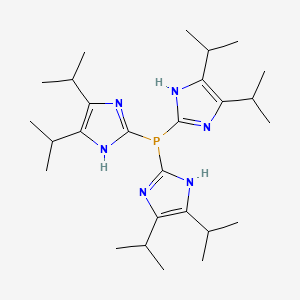
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
